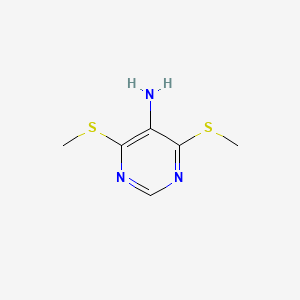
4-Hydroxyvalerophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxyvalerophenone, also known as 4-Pentanoylphenol, is an organic compound with the molecular formula C11H14O2. It is a derivative of valerophenone, featuring a hydroxyl group at the para position of the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials .
准备方法
Synthetic Routes and Reaction Conditions
4-Hydroxyvalerophenone is typically synthesized through the Friedel-Crafts acylation of phenol with valeryl chloride. The reaction is catalyzed by trifluoromethanesulfonic acid (TfOH) and carried out at temperatures ranging from 0°C to 20°C. The general procedure involves dissolving phenol and valeryl chloride in TfOH, warming the mixture to room temperature, and then pouring it into cold water and ethyl acetate. The organic layer is washed with hydrochloric acid, sodium bicarbonate, and sodium chloride, followed by drying over magnesium sulfate and purification via silica column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent reaction conditions and high yields. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
4-Hydroxyvalerophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxybenzoic acid, 4-Hydroxyacetophenone.
Reduction: 4-Hydroxyvalerophenol.
Substitution: Various substituted phenols and ketones.
科学研究应用
4-Hydroxyvalerophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic enzymes.
Industry: This compound is used in the production of liquid crystals and other advanced materials
作用机制
4-Hydroxyvalerophenone acts as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme involved in steroid metabolism. The compound binds to the active site of the enzyme, preventing the conversion of androgens and estrogens. This inhibition can affect various physiological processes, including hormone regulation and metabolic pathways .
相似化合物的比较
Similar Compounds
4-Hydroxyacetophenone: Similar structure but with an acetyl group instead of a valeroyl group.
4-Hydroxybenzoic acid: Contains a carboxyl group instead of a valeroyl group.
4-Hydroxybenzaldehyde: Features an aldehyde group instead of a valeroyl group.
Uniqueness
4-Hydroxyvalerophenone is unique due to its valeroyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of various organic compounds and pharmaceuticals .
属性
CAS 编号 |
27927-59-9 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
4-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H14O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI 键 |
BFPGHQLMXCDMGY-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(=O)C1=CC=CC=C1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 4-[(dimethylamino)methyl]-2,6-dimethyl-](/img/structure/B8808000.png)




![Benzoic acid, 4-[[[[4-(ethoxycarbonyl)phenyl]amino]methylene]amino]-, ethyl ester](/img/structure/B8808027.png)

![4-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8808034.png)
![7-Iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8808039.png)


